molecular formula C16H19NO2S B12713685 Teniloxazine, (S)- CAS No. 901119-84-4

Teniloxazine, (S)-

Cat. No.: B12713685
CAS No.: 901119-84-4
M. Wt: 289.4 g/mol
InChI Key: OILWWIVKIDXCIB-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Teniloxazine involves several key steps:

    Amide Formation: The reaction between 1-(Benzylamino)-3-{2-[(thiophen-2-yl)methyl]phenoxy}propan-2-ol and Chloroacetylchloride gives an intermediate compound.

    Ring Closure: In the presence of sodium metal, the ring morpholine is closed.

    Lactam Reduction: Reduction with lithium aluminium hydride affords 4-Benzyl-2-{2-[(thiophen-2-yl)methyl]phenoxy}methylmorpholine.

    Urethane Formation: Treatment with Ethyl chloroformate gives the urethane.

    Hydrolysis: Hydrolysis of the carbamate in the presence of barium hydroxide completes the synthesis of Teniloxazine.

Industrial Production Methods

Industrial production of Teniloxazine follows similar synthetic routes but involves scaling up the reactions and optimizing conditions for higher yields and purity. Strict quality control measures are essential to ensure the safety and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Teniloxazine undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminium hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

Teniloxazine exerts its effects primarily by inhibiting the reuptake of norepinephrine, thereby increasing its levels in the synaptic cleft. It also has moderate effects on serotonin and dopamine reuptake and acts as an antagonist of the 5-HT2A receptor . These actions contribute to its antidepressant and neuroprotective properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Teniloxazine is unique in its balanced inhibition of norepinephrine, serotonin, and dopamine reuptake, along with its antagonistic effects on the 5-HT2A receptor. This combination of actions makes it particularly effective as an antidepressant and neuroprotective agent .

Properties

CAS No.

901119-84-4

Molecular Formula

C16H19NO2S

Molecular Weight

289.4 g/mol

IUPAC Name

(2S)-2-[[2-(thiophen-2-ylmethyl)phenoxy]methyl]morpholine

InChI

InChI=1S/C16H19NO2S/c1-2-6-16(19-12-14-11-17-7-8-18-14)13(4-1)10-15-5-3-9-20-15/h1-6,9,14,17H,7-8,10-12H2/t14-/m0/s1

InChI Key

OILWWIVKIDXCIB-AWEZNQCLSA-N

Isomeric SMILES

C1CO[C@@H](CN1)COC2=CC=CC=C2CC3=CC=CS3

Canonical SMILES

C1COC(CN1)COC2=CC=CC=C2CC3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.